3-chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Overview
Description
1H-Indole,3-chloro-7-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)- is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound is particularly interesting because it contains both a chloro group and a boronate ester, which can participate in various chemical reactions, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 1H-Indole,3-chloro-7-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)- typically involves the following steps:
Borylation Reaction: The introduction of the boronate ester group is often achieved through a borylation reaction. This can be done using a palladium catalyst in the presence of a boron reagent such as bis(pinacolato)diboron.
Chlorination: The chloro group can be introduced through a chlorination reaction, often using reagents like thionyl chloride or phosphorus pentachloride.
Indole Formation: The indole ring system can be constructed through various synthetic routes, including Fischer indole synthesis or transition metal-catalyzed cyclization reactions.
Industrial production methods for this compound would likely involve optimizing these reactions for scale, ensuring high yields and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1H-Indole,3-chloro-7-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)- can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Cross-Coupling Reactions: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions, allowing the formation of carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the desired transformation. For example, the indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Common reagents and conditions for these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Indole,3-chloro-7-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Indole derivatives are known for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound can be used in the development of new biologically active molecules.
Medicine: The compound’s potential biological activities make it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the production of advanced materials, such as organic semiconductors or light-emitting diodes, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 1H-Indole,3-chloro-7-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)- depends on its specific application. In biological systems, indole derivatives often interact with enzymes or receptors, modulating their activity. The chloro and boronate ester groups can enhance the compound’s binding affinity and specificity for certain molecular targets, leading to desired biological effects.
Comparison with Similar Compounds
Similar compounds to 1H-Indole,3-chloro-7-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)- include other indole derivatives with different substituents. For example:
1H-Indole,3-chloro-: This compound lacks the boronate ester group, making it less versatile in cross-coupling reactions.
1H-Indole,7-bromo-: The bromo group can also participate in substitution and cross-coupling reactions, but the reactivity and selectivity may differ from the chloro derivative.
1H-Indole,3-bromo-7-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-: This compound has a bromo group instead of a chloro group, which can affect its reactivity and the types of reactions it undergoes.
The uniqueness of 1H-Indole,3-chloro-7-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)- lies in its combination of functional groups, which allows for a wide range of chemical transformations and applications.
Properties
IUPAC Name |
3-chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BClNO2/c1-13(2)14(3,4)19-15(18-13)10-7-5-6-9-11(16)8-17-12(9)10/h5-8,17H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXEPMPAGDSJYRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C(=CN3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201163764 | |
Record name | 3-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201163764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1181825-45-5 | |
Record name | 3-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1181825-45-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201163764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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